(1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride
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Overview
Description
(1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a suitable cyclopentane derivative followed by amination and subsequent purification to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of more reduced amine derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Chemistry: In chemistry, (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and chiral catalysis.
Biology: In biological research, this compound is utilized to investigate enzyme-substrate interactions and the role of chirality in biological systems. It serves as a model compound for studying the effects of stereochemistry on biological activity.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of neurology and metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and neurotransmission.
Comparison with Similar Compounds
- (1R,2S,4S)-4-aminocyclopentane-1,2-diol
- (1R,2S,4S)-4-aminocyclopentane-1,2-diol acetate
- (1R,2S,4S)-4-aminocyclopentane-1,2-diol phosphate
Comparison: Compared to its analogs, (1R,2S,4S)-4-aminocyclopentane-1,2-diol hydrochloride exhibits unique properties due to the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are critical.
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
4-aminocyclopentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-1-4(7)5(8)2-3;/h3-5,7-8H,1-2,6H2;1H |
InChI Key |
VAAWFGANNVMGPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(C1O)O)N.Cl |
Origin of Product |
United States |
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